N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide is a synthetic organic compound with potential applications in medicinal chemistry, pharmacology, and industrial chemistry. This compound features a complex molecular structure, encompassing a quinazoline moiety connected to a dinitrobenzamide group, offering unique chemical properties and biological activities.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of 2-methyl-4-oxoquinazoline. This can be achieved through the cyclization of o-aminobenzamide with acetic anhydride. Following this, the resulting quinazoline derivative undergoes nitration using concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.
Industrial production methods: In an industrial setting, the synthesis of this compound involves optimizing reaction conditions to maximize yield and purity. Key steps include the use of suitable solvents, temperature control, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the nitro groups to amine groups, altering the compound's chemical and biological properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where specific functional groups are replaced with others.
Common reagents and conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Conditions vary depending on the desired substitution, often involving bases or acids as catalysts.
Major products formed from these reactions: The products formed from these reactions vary depending on the specific reagents and conditions used. Major products include oxidized or reduced derivatives, and compounds with substituted functional groups.
Scientific Research Applications
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It serves as a probe to study biological processes and as a potential lead compound for drug discovery.
Medicine: Research investigates its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: The compound's unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide versus N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-diaminobenzamide: The presence of nitro groups in the former compound imparts distinct electronic and steric properties, influencing its chemical reactivity and biological activity.
This compound versus N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide: The additional nitro group in the latter compound affects its interaction with molecular targets, potentially altering its efficacy and selectivity.
Comparison with Similar Compounds
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-diaminobenzamide
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
Hope this helps satisfy your curiosity!
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O6/c1-13-23-20-8-3-2-7-19(20)22(29)25(13)16-6-4-5-15(11-16)24-21(28)14-9-17(26(30)31)12-18(10-14)27(32)33/h2-12H,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPQRRRMBMPZEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.